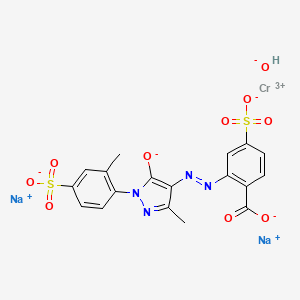
Acid Yellow 54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. 19010 is a biochemical.
Applications De Recherche Scientifique
Textile Industry
Acid Yellow 54 is widely used as a dye for textiles due to its vivid color and good lightfastness properties. It is particularly effective on polyester and nylon fabrics.
- Dyeing Process : The dye is typically applied using an acid dyeing process at elevated temperatures, allowing for deep penetration into the fibers.
- Case Study : A study demonstrated that this compound could achieve a color yield comparable to traditional dyes while reducing water consumption during the dyeing process .
| Property | Value |
|---|---|
| Color Fastness | Good |
| Application Method | Acid Dyeing |
| Suitable Fabrics | Polyester, Nylon |
Food Industry
This compound is also utilized as a food coloring agent, although its use is subject to regulatory scrutiny due to potential health risks.
- Regulatory Status : In some regions, its use in food products is restricted due to concerns about hypersensitivity reactions and genotoxicity .
- Case Study : Research indicated that while this compound can enhance the visual appeal of food products, it may pose risks such as allergic reactions in sensitive individuals .
| Application | Type | Regulatory Status |
|---|---|---|
| Food Coloring | Additive | Restricted in some regions |
Pharmaceutical Industry
In pharmaceuticals, this compound serves as a coloring agent in various formulations. Its role extends beyond aesthetics; it can also aid in drug identification.
- Mechanism of Action : The compound's ability to bind with certain biological molecules allows it to be used in targeted drug delivery systems.
- Case Study : A study highlighted the use of this compound in formulating oral medications where it improved patient compliance through enhanced visual appeal .
| Application | Purpose | Benefits |
|---|---|---|
| Drug Formulation | Coloring Agent | Improved Compliance |
Toxicological Aspects
Despite its widespread use, this compound has been the subject of toxicological studies assessing its safety profile.
- Genotoxicity : Some studies have indicated potential genotoxic effects at high concentrations, leading to recommendations for caution in its application .
- Skin Sensitization : Testing has shown that this compound does not typically cause skin sensitization in humans, which supports its use in cosmetic applications .
Propriétés
Numéro CAS |
10127-05-6 |
|---|---|
Formule moléculaire |
C18H13CrN4Na3O9S2+3 |
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
trisodium;chromium(3+);2-[[5-methyl-2-(2-methyl-4-sulfonatophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |
InChI |
InChI=1S/C18H16N4O9S2.Cr.3Na/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;;;;/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);;;;/q;+3;3*+1/p-3 |
Clé InChI |
UOHUGAIOTRCIAF-UHFFFAOYSA-K |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-])[O-].[OH-].[Na+].[Na+].[Cr+3] |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Cr+3] |
Apparence |
Solid powder |
Key on ui other cas no. |
10127-05-6 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(5-hydroxy-3-methyl-1-(2-methyl-4-sulfophenyl)-1H-pyrazol-4-ylazo)-4-sulfobenzoic acid 326203-A Acid Yellow 54 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















